molecular formula C9H9BrO B6242015 4-bromo-5-methyl-1,3-dihydro-2-benzofuran CAS No. 873694-99-6

4-bromo-5-methyl-1,3-dihydro-2-benzofuran

Cat. No. B6242015
CAS RN: 873694-99-6
M. Wt: 213.1
InChI Key:
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Description

4-bromo-5-methyl-1,3-dihydro-2-benzofuran is an organic compound that is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran derivatives often involves strategies like the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .


Molecular Structure Analysis

The molecular structure of 4-bromo-5-methyl-1,3-dihydro-2-benzofuran is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran ring is a heterocyclic compound that is present in many drugs due to its versatility and unique physicochemical properties .


Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions. For example, a highly effective cocatalysis system (PdI2-thiourea and CBr4) enables a carbonylative cyclization of a broad range of o-hydroxylarylacetylenes to the corresponding methyl benzo[b]furan-3-carboxylates .

Mechanism of Action

The mechanism of action of benzofuran derivatives is largely dependent on their biological activities. For example, some benzofuran derivatives have been found to have significant cell growth inhibitory effects in different types of cancer cells . Another benzofuran derivative found in Eupatorium adenophorum exhibits antiviral effects against RSV LONG and A2 strains .

Future Directions

The future directions for the research and development of benzofuran derivatives are promising. They have potential applications in many aspects, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-5-methyl-1,3-dihydro-2-benzofuran involves the bromination of 5-methyl-1,3-dihydro-2-benzofuran followed by the methylation of the resulting product.", "Starting Materials": [ "5-methyl-1,3-dihydro-2-benzofuran", "Bromine", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Step 1: Bromination of 5-methyl-1,3-dihydro-2-benzofuran using bromine and acetic acid as a solvent to yield 4-bromo-5-methyl-1,3-dihydro-2-benzofuran", "Step 2: Oxidation of 4-bromo-5-methyl-1,3-dihydro-2-benzofuran using hydrogen peroxide and sodium hydroxide to yield 4-bromo-5-methyl-2-benzofuran-1,3-diol", "Step 3: Methylation of 4-bromo-5-methyl-2-benzofuran-1,3-diol using methanol and sulfuric acid as a catalyst to yield 4-bromo-5-methyl-1,3-dihydro-2-benzofuran" ] }

CAS RN

873694-99-6

Product Name

4-bromo-5-methyl-1,3-dihydro-2-benzofuran

Molecular Formula

C9H9BrO

Molecular Weight

213.1

Purity

95

Origin of Product

United States

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